2,4-Dimethyl-1,3-thiazole-5-sulfonamide
Overview
Description
2,4-Dimethyl-1,3-thiazole-5-sulfonamide is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring.
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .
Biochemical Pathways
Molecules containing a thiazole ring may activate or stop biochemical pathways and enzymes when they enter physiological systems .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
Biochemical Analysis
Cellular Effects
Thiazole derivatives have been shown to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Thiazoles can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2,4-dimethylthiazole with sulfonamide derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different oxidation states.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2,4-Dimethyl-1,3-thiazole-5-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share a similar thiazole ring structure and exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Thiazole Derivatives: Other thiazole derivatives, such as 2-aminothiazole and 2-mercaptothiazole, also display a wide range of biological activities and are used in various applications.
Uniqueness: 2,4-Dimethyl-1,3-thiazole-5-sulfonamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This compound’s sulfonamide group contributes to its enhanced solubility and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,4-dimethyl-1,3-thiazole-5-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEURSUYIBLKIGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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